molecular formula C23H20Cl2F2N2O2 B3518538 1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane

1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane

Cat. No.: B3518538
M. Wt: 465.3 g/mol
InChI Key: KMLPCMMENLSEHB-GFULKKFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, with the acryloyl and chloro-fluoro phenyl groups likely contributing to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the acryloyl groups and the chloro-fluoro phenyl groups. The acryloyl group could undergo addition reactions typical of unsaturated carbonyl compounds, while the chloro-fluoro phenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diazepane ring, acryloyl groups, and chloro-fluoro phenyl groups would likely contribute to its polarity, solubility, and stability .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound’s activity would depend on its interactions with biological targets, which could be influenced by its overall structure and the specific functional groups present .

Future Directions

The study and application of this compound could be an interesting area for future research, particularly if it shows promising biological activity. Further studies could focus on its synthesis, characterization, and potential uses .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-[4-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2F2N2O2/c24-18-4-1-6-20(26)16(18)8-10-22(30)28-12-3-13-29(15-14-28)23(31)11-9-17-19(25)5-2-7-21(17)27/h1-2,4-11H,3,12-15H2/b10-8+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPCMMENLSEHB-GFULKKFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C(=O)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.